(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide
Description
This compound is a sulfonamide derivative featuring a complex heterocyclic scaffold, including a pyrrolo-isoquinoline core and a tetrahydrofuran-oxime moiety. While direct evidence of its synthesis or applications is absent in the provided materials, its structural analogs (e.g., sulfonamides and heterocyclic compounds) highlight its relevance in medicinal chemistry. Key structural attributes include:
Properties
IUPAC Name |
N,N-dimethyl-4-[(3Z)-8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHGCQJLOZOLSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N/OC5CCOC5=O)/C(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and findings, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure indicates the presence of multiple functional groups that may contribute to its biological activity.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of compounds similar to the target molecule. For instance, derivatives of benzenesulfonamide have shown significant activity against various bacterial strains. The mechanisms often involve inhibition of bacterial enzymes or disruption of cell wall synthesis.
Case Study:
In a study examining sulfonamide derivatives, it was found that compounds with specific substitutions exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 µg/mL, indicating strong antimicrobial potential .
Antioxidant Properties
Research has also indicated that certain structural components of benzenesulfonamide derivatives can confer antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases.
Research Findings:
A study demonstrated that a related compound exhibited significant antioxidant activity in vitro, evaluated using the DPPH radical scavenging assay. The compound's ability to reduce oxidative stress markers suggests potential therapeutic applications in conditions like diabetes and cardiovascular diseases .
Anti-cancer Activity
The compound's structural features may also suggest potential anti-cancer properties. Sulfonamide derivatives have been explored for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study:
In a recent investigation, a related sulfonamide derivative was shown to inhibit the proliferation of breast cancer cells with an IC50 value of 15 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications at specific positions on the benzenesulfonamide scaffold can enhance efficacy against targeted biological pathways.
| Modification | Effect on Activity |
|---|---|
| Methyl substitution | Increased lipophilicity and bioavailability |
| Hydroxyl group addition | Enhanced antioxidant capacity |
| Fluorine substitution | Improved antibacterial potency |
These modifications can lead to improved pharmacokinetic properties and increased biological efficacy.
Comparison with Similar Compounds
Structural and Functional Analogs
Key Findings
highlights ferroptosis-inducing compounds (FINs) in oral cancer, suggesting the target’s oxime group could modulate redox pathways for selective cytotoxicity .
Synthesis :
- Suzuki coupling (used in ) is a plausible method for assembling the target’s aryl-sulfonamide linkage .
- The oxime ether in the target may require imine formation under acidic conditions, as seen in heterocyclic syntheses .
Structural Advantages: The Z-configuration and tetrahydrofuran-oxime moiety may enhance target selectivity compared to ’s less-polar tetrahydroimidazo-pyridine . Compared to plant-derived chromeno-benzodioxocins (), the target’s synthetic accessibility offers scalability for drug development .
Q & A
Basic: How can researchers optimize the synthesis of this compound to achieve high yields and purity?
Methodological Answer:
The synthesis of this structurally complex compound requires precise control of reaction parameters. Key steps include:
- Temperature and Time Optimization : For imine and oxime formation (critical for the (Z)-configuration), maintain temperatures between 0–5°C to minimize side reactions like hydrolysis or isomerization .
- Purification Techniques : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate intermediates. Final product purity (>98%) can be confirmed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
- Analytical Validation : Employ -NMR and -NMR to verify regiochemistry, and HRMS to confirm molecular weight (±2 ppm accuracy) .
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- -NMR identifies protons on the dimethylamino group (singlet at δ ~2.8–3.1 ppm) and the oxo-tetrahydrofuran moiety (multiplet at δ ~4.2–4.5 ppm).
- -NMR resolves carbonyl carbons (e.g., 2-oxo group at ~170–175 ppm) and sp-hybridized carbons in the pyrrolo-isoquinoline core .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) confirms the molecular formula (e.g., CHNOS) with <5 ppm error .
- X-ray Crystallography : Single-crystal analysis (if feasible) resolves stereochemical ambiguities, particularly the (Z)-configuration of the imino group .
Basic: How can researchers assess the compound’s stability under varying experimental conditions?
Methodological Answer:
- Accelerated Stability Studies :
- Solid-State Stability : Store under nitrogen at –20°C; use DSC/TGA to detect polymorphic transitions or hydrate formation .
Advanced: What strategies ensure regiochemical control during the formation of the pyrrolo-isoquinoline core?
Methodological Answer:
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc on the pyrrolidine nitrogen) to direct cyclization.
- Catalytic Asymmetric Synthesis : Use Pd-catalyzed intramolecular Heck reactions or Rh-catalyzed [2+2+2] cycloadditions to enforce stereochemistry .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize regioselectivity .
Advanced: How can mechanistic studies elucidate the compound’s interaction with biological targets?
Methodological Answer:
- In-situ Reaction Monitoring : Use stopped-flow FTIR or -NMR to track binding kinetics with enzymes (e.g., kinases or oxidoreductases) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K) and stoichiometry for target proteins.
- Molecular Dynamics Simulations : GROMACS or AMBER can model ligand-protein interactions, focusing on hydrogen bonding with the sulfonamide group and hydrophobic packing of the isoquinoline moiety .
Advanced: How to resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Dose-Response Reproducibility : Validate IC values using orthogonal assays (e.g., fluorescence polarization vs. radiometric assays).
- Off-Target Profiling : Screen against a panel of 50+ kinases or GPCRs to rule out nonspecific binding.
- Metabolite Interference : Use LC-MS to identify in situ degradation products that may contribute to false-positive signals .
Advanced: What computational approaches predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate logP (~2.5–3.5), blood-brain barrier permeability (low), and CYP450 inhibition risk.
- Molecular Docking : AutoDock Vina or Glide simulate binding to cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic hotspots .
- Free-Energy Perturbation (FEP) : Calculate binding free energy differences between (Z)- and (E)-isomers to prioritize synthetic targets .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin (10 mM) to enhance solubility without disrupting assay integrity.
- Pro-drug Design : Introduce phosphate or acetyl groups at the oxime or sulfonamide positions for pH-dependent release .
- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles (size <200 nm) for sustained release in cell-based assays .
Advanced: How can researchers validate the compound’s stereochemical purity?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate (Z)- and (E)-isomers.
- Circular Dichroism (CD) : Compare experimental CD spectra (190–260 nm) with DFT-simulated spectra to confirm configuration .
- NOESY NMR : Detect spatial proximity between the tetrahydrofuran oxygen and pyrrolidine protons to validate the (Z)-configuration .
Advanced: What strategies mitigate toxicity risks identified in preliminary studies?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Replace the methyl group on the pyrrolidine ring with a trifluoromethyl or hydroxyl group to reduce off-target effects .
- Reactive Metabolite Screening : Use glutathione-trapping assays (LC-MS) to identify quinone-imine or epoxide intermediates.
- In Silico Toxicity Prediction : Derek Nexus or ProTox-II predict hepatotoxicity and mutagenicity risks based on structural alerts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
